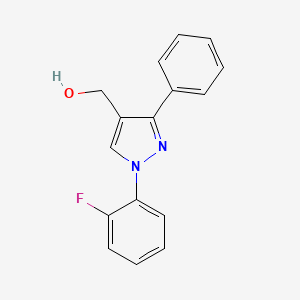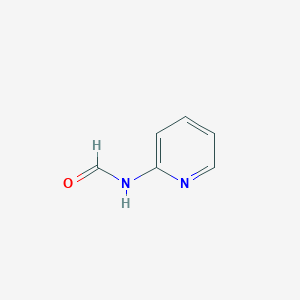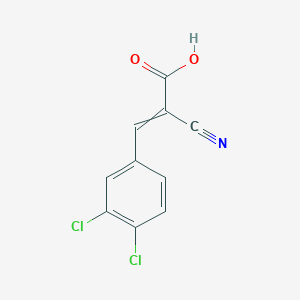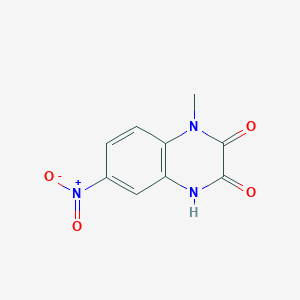
2-Ethylpyridin-3-ol
Overview
Description
2-Ethylpyridin-3-ol is a compound that belongs to the class of pyridinols, which are characterized by a pyridine ring—a six-membered aromatic ring with one nitrogen atom—substituted with a hydroxyl group and an ethyl group. The presence of the hydroxyl group on the pyridine ring can significantly alter the compound's chemical and physical properties, making it a valuable intermediate in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of 2-ethylpyridin-3-ol derivatives can be achieved through various methods. For instance, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a related compound, has been improved by acylating 2-methylfuran with propionic anhydride, yielding a 71% product in the presence of boron trifluoride-etherate . Additionally, the synthesis of 2-pyridinone derivatives, which are structurally related to 2-ethylpyridin-3-ol, has been reported for the development of HIV-1 reverse transcriptase inhibitors . These synthetic routes often involve the functionalization of the pyridine ring and the introduction of substituents at specific positions to achieve the desired properties.
Molecular Structure Analysis
The molecular structure of 2-ethylpyridin-3-ol and its derivatives is characterized by the presence of substituents on the pyridine ring that can influence the molecule's reactivity and interaction with other molecules. For example, the molecular structures of various N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones have been determined, showing that these compounds form dimeric pairs through hydrogen bonding . The position and nature of these substituents can significantly affect the molecule's overall conformation and its potential to form intermolecular interactions.
Chemical Reactions Analysis
2-Ethylpyridin-3-ol and its derivatives can participate in a variety of chemical reactions. For instance, the reactivity of 2-aminopyridine, a related compound, has been surveyed in the presence of aryl glyoxals or aryl aldehydes, leading to the formation of different products depending on the reactants used . Moreover, 2-ethylpyridin-3-ol derivatives can act as ligands in metal complexes, which can exhibit high catalytic activities, as seen in the synthesis and characterization of mono- or bimetallic complexes bearing pyridinyl moieties for ethylene oligomerization and polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ethylpyridin-3-ol derivatives are influenced by their molecular structure. The introduction of a hydroxyethyl group at the 2-position of the pyridine ring has been shown to significantly improve the iron(III) chelating properties of these compounds, as indicated by their high pFe(3+) values . This enhancement in chelating ability can be attributed to the increased stability of the iron(III) complexes formed with these ligands. Additionally, the presence of substituents such as ethyl and hydroxyl groups can affect the solubility, acidity, and overall reactivity of the compound.
Scientific Research Applications
1. Cellular and Molecular Effects on Retinal Cells
2-Ethylpyridine, a component of cigarette smoke, has been studied for its impact on human retinal pigment epithelial cells in vitro. Research indicates that 2-ethylpyridine causes cell death via caspase-dependent apoptosis linked to oxidative stress and mitochondrial dysfunction. This suggests a mechanism through which smoking may contribute to retinal diseases like age-related macular degeneration (Mansoor et al., 2014).
2. Antimicrobial Activity
Studies on novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, derived from 2-ethylpyridin-3-ol, show potent to weak antimicrobial activity. Some compounds in this series exhibit significant inhibition against certain bacteria and fungi, indicating their potential as antimicrobial agents (Gaonkar et al., 2006).
3. Radical Scavenging and Antioxidant Activity
Research on stilbazolic resveratrol analogs containing 2-ethylpyridin-3-ol demonstrates that these compounds exhibit varied radical scavenging and antioxidant properties. These effects are attributed to the structural features of the resulting radical intermediates, highlighting the potential use of these compounds in antioxidant applications (Semenov et al., 2020).
4. Magnetic Studies in Coordination Polymers
4-Ethylpyridine derivatives have been used in the formation of Co(II) thiocyanato coordination polymers, demonstrating slow magnetic relaxations and a metamagnetic transition. This research provides insight into the magnetic properties of these compounds, potentially useful in materials science (Wöhlert et al., 2013).
5. Catalysis in Organic Chemistry
The coordination compounds of tridentate oligopyridine ligands, including 2-ethylpyridin-3-ol derivatives, find applications in various fields like materials science, biomedicinal chemistry, and organometallic catalysis. These compounds are used in a range of catalytic reactions, from water splitting to polymerization (Winter et al., 2011).
6. Applications in Aging and Gerontology
2-Ethylpyridin-3-ol derivatives have been studied as geroprotectors, showing an increase in lifespan in certain mouse models. This research provides valuable insights into the potential use of these compounds in controlling aging (Emanuel & Obukhova, 1978).
7. HIV-1 Reverse Transcriptase Inhibition
Compounds derived from 2-ethylpyridin-3-ol have shown promising activity as HIV-1 specific reverse transcriptase inhibitors. This suggests their potential application in antiviral therapy, particularly for HIV treatment (Hoffman et al., 1993).
8. Electrowinning of Zinc
Studies on the effects of ethylpyridinederivatives, including 4-ethylpyridine, have been conducted in the context of zinc electrowinning. The research shows how these compounds influence current efficiency, power consumption, and the quality of electrodeposited zinc, thereby offering insights into industrial applications in metallurgy (Das et al., 1997).
9. Antiproliferative Activity Against Cancer
New derivatives of 2-ethylpyridin-3-ol have been synthesized and evaluated for their antiproliferative activity, particularly against liver carcinoma cell lines. This research highlights the potential of these compounds in cancer therapy, emphasizing their efficacy and structure-activity relationship (Abdel‐aziz et al., 2019).
10. Vibrational Spectroscopic Studies
Vibrational spectroscopic studies of 2-ethylpyridine-4-carbothioamide, a derivative of 2-ethylpyridin-3-ol, provide insights into its structure and potential pharmacological applications, including as an anti-tubercular agent (Muthu et al., 2012).
Mechanism of Action
In terms of biochemical pathways, pyridinols could potentially be involved in various reactions due to their nucleophilic nature. They might interact with different biochemical pathways depending on the specific cellular context .
Pharmacokinetics, which refers to how a drug is absorbed, distributed, metabolized, and excreted in the body , would also depend on various factors including the specific properties of “2-Ethylpyridin-3-ol”, the route of administration, and individual patient characteristics.
properties
IUPAC Name |
2-ethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-7(9)4-3-5-8-6/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVJVUZSNXUNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397114 | |
| Record name | 2-ethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyridin-3-ol | |
CAS RN |
61893-02-5 | |
| Record name | 2-Ethyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61893-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action for Ethylmethylhydroxypyridine in the context of cerebrovascular diseases?
A1: Ethylmethylhydroxypyridine (EMHPS) exhibits a multifaceted mechanism of action against cerebrovascular diseases, primarily targeting oxidative stress, membrane stability, and energy metabolism within the brain. [, ] Research suggests that EMHPS acts as an antioxidant, scavenging free radicals and protecting neuronal cells from oxidative damage caused by ischemia. [, ] Additionally, it displays membrane-protective properties, stabilizing cell membranes and preventing lipid peroxidation. [] This contributes to improved cellular integrity and function, particularly in the context of hypoperfusion and ischemic events. Furthermore, EMHPS has been shown to enhance energy metabolism in the brain, promoting glucose utilization and ATP synthesis, thereby supporting neuronal survival and function under stressful conditions. []
Q2: How does the development of new dosage forms for Ethylmethylhydroxypyridine contribute to its therapeutic potential?
A2: The development of advanced dosage forms, such as matrix tablets, for Ethylmethylhydroxypyridine (EMHPS) presents a significant advancement in optimizing its therapeutic efficacy. [] Traditional dosage forms often lead to fluctuating plasma concentrations, requiring multiple daily doses and potentially causing side effects. Matrix tablets, on the other hand, facilitate a controlled and sustained release of EMHPS over an extended period. [] This results in more stable drug levels in the bloodstream, ensuring prolonged therapeutic activity while minimizing the risk of adverse effects. [] The ability to achieve consistent drug delivery with a once-daily regimen also improves patient compliance, leading to better treatment outcomes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)


![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)


![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)




